2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
2-[(3,4-Dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core. The structure includes a fused benzofuran and pyrimidinone ring system, substituted at the 2-position with a (3,4-dimethylbenzyl)sulfanyl group and at the 3-position with a 3-methoxybenzyl moiety.
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-17-11-12-20(13-18(17)2)16-33-27-28-24-22-9-4-5-10-23(22)32-25(24)26(30)29(27)15-19-7-6-8-21(14-19)31-3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFTVCYIANAINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1291853-31-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.6 g/mol. The structure integrates a benzofuran moiety fused with a pyrimidine ring, which is significant for its biological activity. The presence of various functional groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O3S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 1291853-31-0 |
Biological Activity Overview
Preliminary studies indicate that compounds similar to 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Anticancer Activity : Some derivatives show promising results against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Antioxidant Effects : Potential to scavenge free radicals.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies using techniques such as molecular docking and in vitro assays have been employed to elucidate these mechanisms.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Case Studies and Research Findings
Research has demonstrated various biological effects of related compounds:
- Anticancer Studies :
- Antimicrobial Studies :
Synthesis and Structural Variants
The synthesis of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting with the appropriate benzofuran and pyrimidine precursors:
- Step 1 : Formation of the benzofuran core.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution.
- Step 3 : Functionalization with methoxy and dimethylbenzyl groups.
Comparative Analysis with Related Compounds
The following table compares the structural features and biological activities of several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-6-(methylthio)pyrimidin-4(3H)-one | Methoxy and methylthio groups | Antimicrobial |
| 3-(4-Methoxyphenyl)-1H-pyrazolo[4,3-b]pyridine | Pyrazole instead of pyrimidine | Anticancer |
| 5-(3-Carboxymethoxyphenyl)-2-(4-sulfophenyl)-tetrazolium | Sulfonic acid group | Cytotoxic |
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 477331-37-6)
- Core Structure: Benzothienopyrimidinone (sulfur-containing fused thiophene ring) vs. benzofuropyrimidinone (oxygen-containing fused furan ring).
- Substituents : 3-Methylbenzyl sulfanyl (2-position) and 4-methoxyphenyl (3-position).
- The 4-methoxyphenyl group (vs. 3-methoxybenzyl in the target compound) may influence steric interactions in binding pockets.
Table 1: Structural and Electronic Comparison
*Estimated using fragment-based methods.
Substituent-Driven Comparisons
1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxybenzimidazole Derivatives (Compounds 3s/3t)
- Core Structure: Benzimidazole (vs. benzofuropyrimidinone).
- Substituents : Methoxy groups at positions 5/6 and sulfinyl/sulfonyl linkages.
- Key Insights :
- Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways .
- Sulfinyl/sulfonyl groups in 3s/3t are associated with improved target binding in proton pump inhibitors, suggesting the sulfanyl group in the target compound could similarly modulate reactivity or interaction kinetics .
Table 2: Substituent Impact on Solubility and Stability
(3R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one (CAS 21499-23-0)
- Core Structure: Benzopyranone (distinct from benzofuropyrimidinone).
- Relevance: Highlights the role of methoxy/hydroxy substituents in toxicity. Methoxy groups in the target compound may reduce acute toxicity compared to hydroxylated analogs, as seen in benzopyranone derivatives requiring stringent safety protocols .
Research Findings and Implications
- Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve conformational differences between the target compound and its analogs, aiding in structure-activity relationship (SAR) analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
